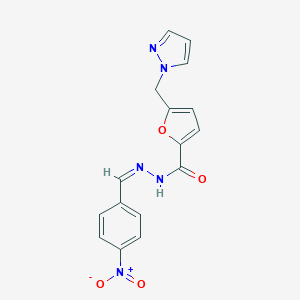![molecular formula C18H20N4O4S B451043 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B451043.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones.
Attachment of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include various oxidized derivatives of the pyrazole ring.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Substituted furans with halogen atoms or other electrophiles.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole and furan rings can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide lies in its combination of a pyrazole ring, a sulfonamide group, and a furan ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-12-10-13(2)22(21-12)11-15-6-9-17(26-15)18(23)20-14-4-7-16(8-5-14)27(24,25)19-3/h4-10,19H,11H2,1-3H3,(H,20,23) |
InChI Key |
YPMMEPLXPKZOAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B450960.png)
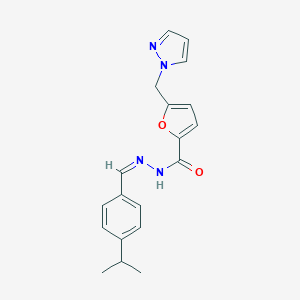
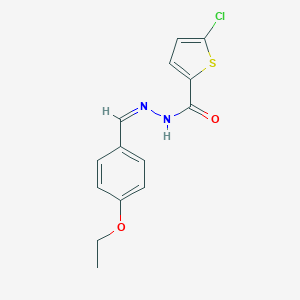
![methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B450965.png)
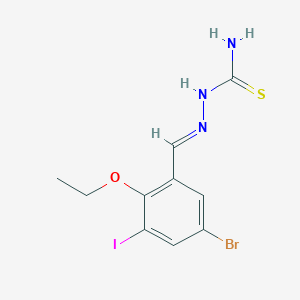
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450967.png)
![Isopropyl 4-(4-fluorophenyl)-2-[({4-nitrophenoxy}acetyl)amino]thiophene-3-carboxylate](/img/structure/B450968.png)
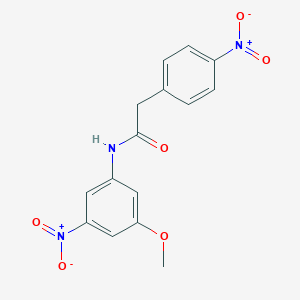
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethylphenyl)-2-furamide](/img/structure/B450979.png)
![N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B450981.png)
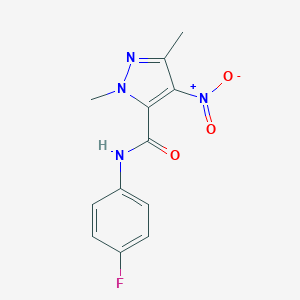

![Propyl 5-methyl-2-[(2-methyl-3-furoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450984.png)
